molecular formula C9H9N3O2 B1475633 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol CAS No. 1894316-12-1

4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol

Cat. No. B1475633
CAS RN: 1894316-12-1
M. Wt: 191.19 g/mol
InChI Key: YCGCPYCRMRDGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol (AMFP) is a heterocyclic compound that has recently gained attention in the scientific and medical communities due to its potential applications in the synthesis of new drugs, as well as its possible therapeutic effects. AMFP is a member of the pyridazinone family of compounds, which are characterized by their five-membered ring structure and a nitrogen atom at the center. AMFP is a relatively new compound, having only been discovered in 2011, and is currently being studied for its potential therapeutic effects and its applications in drug synthesis.

Scientific Research Applications

Crystallography

The compound has been used in crystallography studies . The crystal structure of a related compound, (E)-amino(2-((5-methylfuran-2-yl)methylene)hydrazinyl) methaniminium nitrate monohydrate, has been determined . This research contributes to our understanding of the structural properties of these types of compounds.

Synthesis of Boronic Esters

“4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol” can potentially be used in the synthesis of boronic esters . For instance, 5-Methylfuran-2-boronic acid pinacol ester is a related compound that has been synthesized .

Photovoltaic Devices

Terpyridines and their complexes, which can potentially be synthesized from “4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol”, find applications in photovoltaic devices . These compounds can be used to improve the efficiency of solar cells .

Sensors

Terpyridines and their complexes also find applications in sensors . These compounds can be used to detect specific molecules or ions, contributing to advancements in analytical chemistry .

Medicinal Chemistry

Terpyridines and their complexes are used in medicinal chemistry . They can potentially be used to develop new drugs or therapeutic agents .

Construction of Metal-Organic Frameworks (MOFs)

Terpyridines and their complexes can be used for the construction of MOFs . MOFs are porous materials that have a wide range of applications, including gas storage, catalysis, and drug delivery .

Reductive Amination, Hydrogenation, and Hydrodeoxygenation

“4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol” can potentially be used in reductive amination, hydrogenation, and hydrodeoxygenation reactions . These reactions are important in the synthesis of amines and other organic compounds .

Synthesis of Heterocycles

The compound can be used in the synthesis of N-, O-, and S-containing heterocycles . These heterocycles have a wide range of applications, including in the development of pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-amino-3-(5-methylfuran-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-2-3-8(14-5)7-4-6(10)9(13)12-11-7/h2-4H,1H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGCPYCRMRDGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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